molecular formula C32H32N4O8S B2732844 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide CAS No. 688061-37-2

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

Cat. No. B2732844
CAS RN: 688061-37-2
M. Wt: 632.69
InChI Key: QFDVNEZIURTQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide is a useful research compound. Its molecular formula is C32H32N4O8S and its molecular weight is 632.69. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinazoline Derivatives

    The compound is closely related to quinazoline derivatives. Research has demonstrated various methods for synthesizing such compounds. For instance, a study by Kim (1981) elucidated the synthesis of 5H-Benzoxazolo[3,2-a]quinazolin-5-ones from N-(2-hydroxyphenyl)anthranilic acids, highlighting the versatility in synthesizing novel heterocyclic compounds (Kim, 1981).

  • Development and Binding Mode Assessment

    A related compound, N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, has been investigated for its potential as a thymidylate synthase inhibitor targeting tumor cells. This study not only provides insights into the synthesis of such compounds but also their potential application in cancer therapy (Tochowicz et al., 2013).

Biological Activity and Potential Therapeutic Applications

  • Antimicrobial and Antioxidant Potential

    Studies on quinazoline derivatives, such as the exploration of their antimicrobial and antioxidant properties, are noteworthy. For instance, Kumar et al. (2011) synthesized a series of quinazoline-4(3H)-ones and evaluated their antibacterial and antioxidant activities, demonstrating the potential therapeutic applications of these compounds (Kumar et al., 2011).

  • Anti-tubercular Agents

    A study by Maurya et al. (2013) on substituted benzo[h]quinazolines as anti-tubercular agents illustrates the potential of quinazoline derivatives in addressing infectious diseases. The research demonstrated significant activity against Mycobacterium tuberculosis, highlighting their relevance in developing new antimicrobial agents (Maurya et al., 2013).

  • Anticancer Properties

    The study of quinazoline derivatives in cancer research is significant. For example, a compound closely related to the one , 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, was found to exhibit cytotoxic effects on the HeLa human cancer cell line. This suggests potential applications of such compounds in cancer therapy (Ovádeková et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O8S/c1-40-22-7-5-6-21(13-22)34-30(38)17-45-32-35-24-15-28-27(43-19-44-28)14-23(24)31(39)36(32)11-4-2-3-8-29(37)33-16-20-9-10-25-26(12-20)42-18-41-25/h5-7,9-10,12-15H,2-4,8,11,16-19H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVNEZIURTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.